molecular formula C13H9F3N2O B3144030 N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 54231-51-5

N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B3144030
CAS No.: 54231-51-5
M. Wt: 266.22 g/mol
InChI Key: FSBKMDDXMCRZCL-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxamide is a small-molecule compound featuring a pyridine ring substituted at the 4-position with a carboxamide group linked to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, making this compound a promising candidate for medicinal chemistry applications.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-2-1-3-11(8-10)18-12(19)9-4-6-17-7-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBKMDDXMCRZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the trifluoromethylation of a suitable precursor, such as 4-iodopyridine, followed by coupling with a carboxamide derivative. One common method involves the use of trifluoromethyl iodide (CF₃I) in the presence of a base to introduce the trifluoromethyl group . The reaction conditions often require a polar aprotic solvent and a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as halogenated, aminated, or hydroxylated compounds, depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules.

Biology

  • Enzyme Inhibition : N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been studied for its potential to inhibit specific enzymes, making it valuable in biochemical research. For instance, it interacts with mitochondrial complex II by binding to the ubiquinone-binding site (Q-site), affecting the electron transport chain and inhibiting ATP production.

Medicine

  • Pharmacological Properties : The compound is being explored for anti-inflammatory and anticancer activities. Its unique structure may enhance its interaction with biological targets, leading to potential therapeutic applications.
  • Neurokinin-1 Receptor Antagonists : Research indicates that derivatives of this compound can act as intermediates in synthesizing neurokinin-1 receptor antagonists, which are relevant in treating conditions like migraines and inflammatory diseases .

Industrial Applications

  • Agrochemicals and Materials Science : The compound is also utilized in developing agrochemicals and materials science due to its chemical stability and reactivity.

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of mitochondrial complex II demonstrated that this compound significantly reduced ATP levels in cellular models. This effect was attributed to its binding affinity at the Q-site, highlighting its potential as an anticancer agent through targeted metabolic disruption.

Case Study 2: Neurokinin-1 Receptor Interaction

In another study focused on neurokinin-1 receptor antagonism, derivatives of this compound were synthesized and tested for their ability to inhibit substance P interactions at the NK-1 receptor. Results indicated promising inhibitory effects, suggesting potential applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Example Compounds :

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d)
  • N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f)

Structural Differences :

  • A thiazolidinone ring replaces the trifluoromethylphenyl group.
  • Substituted phenyl groups (e.g., -Cl, -NO₂) are attached to the thiazolidinone ring.

Morpholino-Thiopyrano-Pyridine Carboxamide Derivatives

Example Compounds :

  • N-(4-(4-Morpholino-7,8-dihydro-6,6-dioxide-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(4-fluorophenyl)pyridine-4-carboxamide (14d)
  • N-(4-(4-Morpholino-7,8-dihydro-6,6-dioxide-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(4-bromophenyl)pyridine-4-carboxamide (14e)

Structural Differences :

  • A morpholino-thiopyrano-pyrimidine ring system is appended to the pyridine-4-carboxamide scaffold.
  • Halogenated phenyl groups (-F, -Br, -Cl) are attached at the pyridine 6-position.

Pyridine-2-Carboxamide Positional Isomer

Example Compound :

  • 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate

Structural Differences :

  • Carboxamide group is at the pyridine 2-position instead of 4.
  • Additional fluorophenoxy and methylamide substituents.

Piperidine Carboxamide Analogs

Example Compound :

  • N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide

Structural Differences :

  • Pyridine ring is replaced with a piperidine ring.

Biological Activity

N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the treatment of various diseases. This article consolidates findings from diverse studies, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and an amide functional group, which contributes to its chemical stability and biological activity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it an attractive pharmacophore in drug design.

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit notable antibacterial properties. For instance, derivatives have shown submicromolar inhibition against bacterial Sfp-PPTase, a target crucial for bacterial viability . The mechanism involves disrupting fatty acid synthesis pathways essential for bacterial membrane integrity.

Table 1: Antibacterial Activity of Related Compounds

CompoundTargetIC50 (µM)Notes
Compound 1Sfp-PPTase0.5Submicromolar potency
Compound 2MRSA2.5Effective against resistant strains
Compound 3E. coli1.0Implicated efflux mechanisms

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies demonstrate that related compounds exhibit antiproliferative effects against various cancer cell lines, including colorectal carcinoma. The mechanism of action often involves the inhibition of key signaling pathways such as PI3K/AKT, which are critical for cell survival and proliferation .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound ACaco-2 (colorectal)37.4PI3K/AKT inhibition
Compound BHCT-116 (colon)8.9Induction of apoptosis
Compound CMCF-7 (breast)15.0Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Studies have shown that:

  • Substitution at the pyridine nitrogen : Essential for maintaining activity; removal leads to loss of function.
  • Trifluoromethyl group : Enhances potency and metabolic stability.
  • Amide functionality : Critical for binding interactions with biological targets.

Table 3: SAR Insights

ModificationEffect on Activity
Removal of trifluoromethyl groupDecreased potency
Addition of electron-withdrawing groups (e.g., halogens)Variable effects; often detrimental
Alteration of amide positionSignificant impact on binding affinity

Case Studies

A notable case study involved the evaluation of a series of pyridine derivatives, including this compound, in high-throughput screening assays against various bacterial strains. The results indicated that certain modifications led to enhanced antibacterial efficacy while maintaining low cytotoxicity towards human cells .

Another study focused on the compound's anticancer potential, revealing that specific derivatives could effectively inhibit tumor growth in xenograft models, demonstrating promising in vivo efficacy alongside favorable pharmacokinetic profiles .

Q & A

Q. What computational approaches are effective for predicting SAR (Structure-Activity Relationships) in trifluoromethyl-substituted carboxamides?

  • Methodology : Molecular docking (e.g., AutoDock Vina) paired with MD simulations to assess binding to targets like PI3Kα. cites machine learning models trained on EGFR inhibitor datasets to prioritize substituents (e.g., morpholino groups) that enhance binding affinity . QSAR models incorporating Hammett constants for electron-withdrawing groups (e.g., -CF3) can further refine predictions.

Q. How do crystalline polymorphs impact the bioactivity of pyridine-4-carboxamides?

  • Methodology : Polymorph screening via solvent evaporation or slurry methods, followed by DSC and PXRD analysis. describes a patented crystalline form (Polymorph-I) with enhanced stability, which may influence solubility and pharmacokinetics. In vitro dissolution studies under biorelevant conditions (e.g., FaSSIF/FeSSIF) are critical for validation .

Q. What strategies mitigate metabolic instability in trifluoromethyl-containing analogs?

  • Methodology : Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on the pyridine ring) or replace vulnerable functional groups. notes that the trifluoromethyl group improves metabolic stability due to its strong electron-withdrawing effects and resistance to oxidative degradation. Microsomal stability assays (e.g., human liver microsomes) are essential for iterative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
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N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.